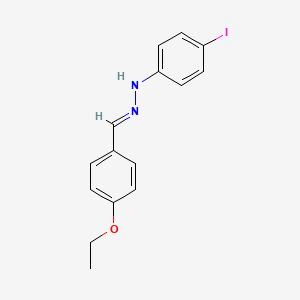
p-Ethoxybenzaldehyde p-iodophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Ethoxybenzaldehyde p-iodophenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Ethoxybenzaldehyde p-iodophenylhydrazone typically involves the reaction of p-ethoxybenzaldehyde with p-iodophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
- p-Ethoxybenzaldehyde p-iodophenylhydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
p-Ethoxybenzaldehyde p-iodophenylhydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives which are valuable intermediates in the synthesis of various organic compounds.
Biology
In biological research, hydrazones are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine
Hydrazones, including this compound, are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
The compound is used in the development of dyes and pigments due to its ability to form stable colored complexes.
Mecanismo De Acción
The mechanism of action of p-Ethoxybenzaldehyde p-iodophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- p-Methoxybenzaldehyde p-iodophenylhydrazone
- p-Chlorobenzaldehyde p-iodophenylhydrazone
- p-Nitrobenzaldehyde p-iodophenylhydrazone
Uniqueness
p-Ethoxybenzaldehyde p-iodophenylhydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or nitro groups.
Propiedades
Número CAS |
27246-92-0 |
|---|---|
Fórmula molecular |
C15H15IN2O |
Peso molecular |
366.20 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-iodoaniline |
InChI |
InChI=1S/C15H15IN2O/c1-2-19-15-9-3-12(4-10-15)11-17-18-14-7-5-13(16)6-8-14/h3-11,18H,2H2,1H3/b17-11+ |
Clave InChI |
QCNRRVKBZTYVRR-GZTJUZNOSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)I |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


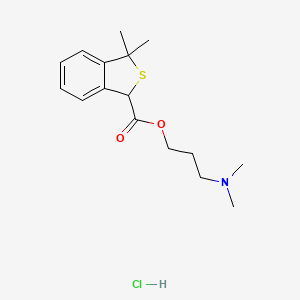
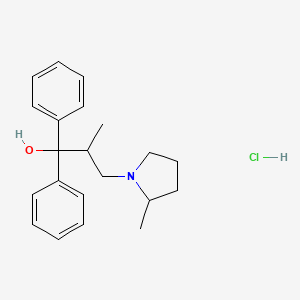

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
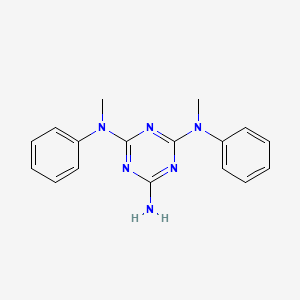
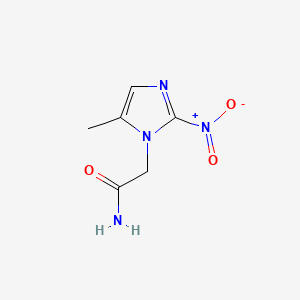
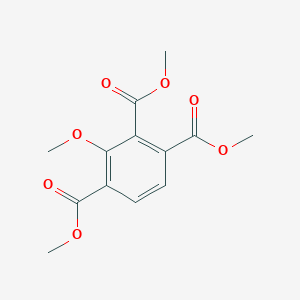
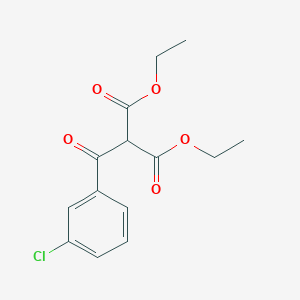
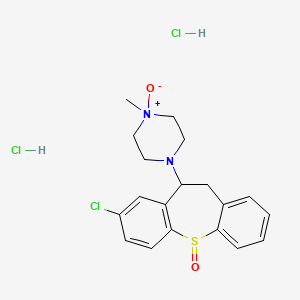

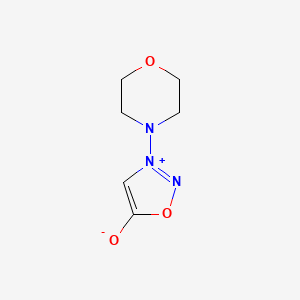
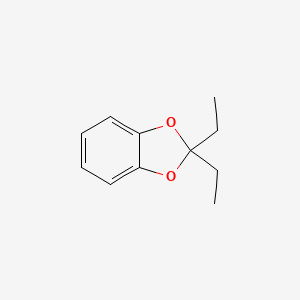
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
